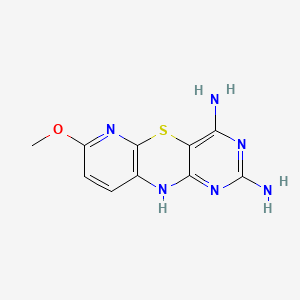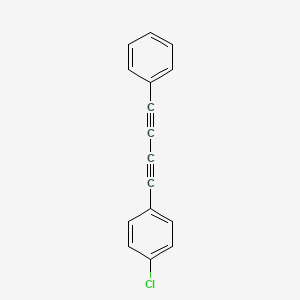![molecular formula C13H14N2O2S B14662325 4-[4-(Methylamino)phenyl]sulfonylaniline CAS No. 51688-26-7](/img/structure/B14662325.png)
4-[4-(Methylamino)phenyl]sulfonylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Methylamino)phenyl]sulfonylaniline is an organic compound with the molecular formula C13H14N2O2S It is a derivative of aniline, featuring both a methylamino group and a sulfonyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylamino)phenyl]sulfonylaniline typically involves the sulfonylation of 4-(methylamino)aniline. One common method includes the reaction of 4-(methylamino)aniline with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methylamino)phenyl]sulfonylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various amines.
Scientific Research Applications
4-[4-(Methylamino)phenyl]sulfonylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[4-(Methylamino)phenyl]sulfonylaniline exerts its effects involves interactions with various molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring. The methylamino group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)phenol: Similar structure but lacks the sulfonyl group.
4-(Methylamino)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.
4-(Methylamino)benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonyl group.
Uniqueness
4-[4-(Methylamino)phenyl]sulfonylaniline is unique due to the presence of both the methylamino and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
51688-26-7 |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-[4-(methylamino)phenyl]sulfonylaniline |
InChI |
InChI=1S/C13H14N2O2S/c1-15-11-4-8-13(9-5-11)18(16,17)12-6-2-10(14)3-7-12/h2-9,15H,14H2,1H3 |
InChI Key |
LOXMTPXGOUSTAD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


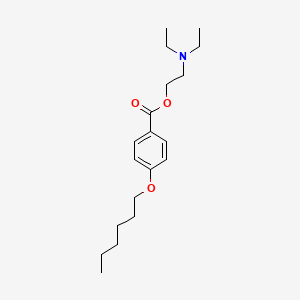
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
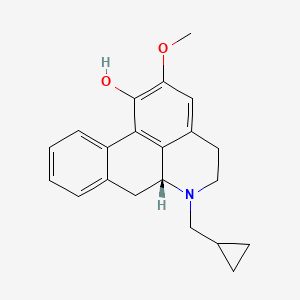
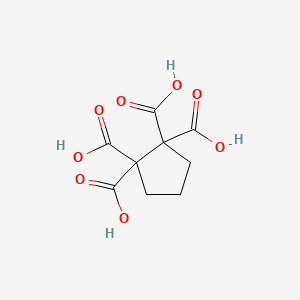
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)

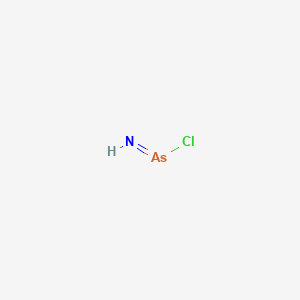

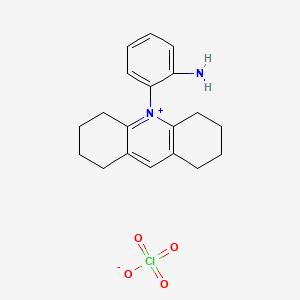
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
